molecular formula C21H24N4O B3409082 5-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890619-59-7

5-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3409082
CAS No.: 890619-59-7
M. Wt: 348.4 g/mol
InChI Key: UXHHOVHHCQICIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, a scaffold known for diverse pharmacological activities, including anti-mycobacterial, anticancer, and anti-Wolbachia properties .

  • Core structure: Pyrazolo[1,5-a]pyrimidine with a 7-amino group.
  • Substituents: 5-Methyl: Enhances metabolic stability and hydrophobic interactions . 3-Phenyl: Common in bioactive analogues; improves π-π stacking with target proteins . N-(Oxolan-2-yl)methyl: A tetrahydrofuran-derived substituent, differing from pyridinylmethyl groups in analogues; may enhance solubility and reduce basicity compared to pyridine-containing derivatives .

Properties

IUPAC Name

5-methyl-N-(oxolan-2-ylmethyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-3-8-18-15(2)24-21-19(16-9-5-4-6-10-16)14-23-25(21)20(18)22-13-17-11-7-12-26-17/h3-6,9-10,14,17,22H,1,7-8,11-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHHOVHHCQICIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)NCC3CCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and β-ketoesters under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves the use of phenyl halides or phenylboronic acids in a palladium-catalyzed cross-coupling reaction.

    Addition of the oxolan-2-yl group: This can be accomplished through nucleophilic substitution reactions using oxolan-2-ylmethyl halides.

    Incorporation of the prop-2-en-1-yl group: This step may involve allylation reactions using allyl halides or allyl alcohols in the presence of suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine core and its substituents.

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, particularly at the double bond of the prop-2-en-1-yl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum, nickel

    Solvents: Ethanol, methanol, dichloromethane, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Applications

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, making them promising candidates for the treatment of Mycobacterium tuberculosis (M.tb). Research indicates that derivatives of this compound can exhibit significant in vitro growth inhibition against M.tb, highlighting their potential as new anti-tuberculosis agents. A study synthesized a series of analogues and evaluated their structure-activity relationships (SAR), revealing that specific substitutions on the phenyl ring enhance antimicrobial activity while maintaining low toxicity profiles in human liver microsomes .

Anticancer Activity

The anticancer properties of pyrazolo[1,5-a]pyrimidines have been extensively studied. Recent investigations have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a study employing microwave-assisted synthesis demonstrated that a library of triazole-linked pyrazolo[1,5-a]pyrimidines exhibited varying degrees of cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB231) . The results indicated that specific structural modifications could enhance anticancer efficacy, suggesting a targeted approach for developing new cancer therapeutics.

Antiviral Research

In addition to their antibacterial and anticancer properties, pyrazolo[1,5-a]pyrimidines are also being explored for antiviral applications. Their ability to inhibit viral replication has been noted in several studies, particularly against RNA viruses. The mechanism often involves interference with viral polymerases or other essential enzymes required for viral replication. These findings open avenues for further research into their potential as broad-spectrum antiviral agents.

Summary of Research Findings

The following table summarizes key findings from recent studies on the applications of 5-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine:

ApplicationActivity TypeKey FindingsReferences
AntimicrobialInhibition of M.tbPotent inhibitors identified; structure modifications enhance activity with low toxicity
AnticancerCytotoxicity in cancer cellsInduced apoptosis in MCF-7 and MDA-MB231; SAR studies indicate effective structural modifications
AntiviralInhibition of viral replicationPotential broad-spectrum antiviral agents; mechanisms involve inhibition of viral enzymes

Case Studies

  • Mycobacterial Inhibition : A study synthesized 70 novel pyrazolo[1,5-a]pyrimidin derivatives and evaluated their effectiveness against M.tb. The most promising candidates demonstrated significant growth inhibition and favorable pharmacokinetic properties .
  • Anticancer Screening : A series of pyrazolo[1,5-a]pyrimidin derivatives were screened against multiple breast cancer cell lines. Results indicated that specific substitutions led to improved cytotoxic effects compared to standard anticancer drugs .

Mechanism of Action

The mechanism of action of 5-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or RNA may contribute to its antimicrobial and antiviral properties.

Comparison with Similar Compounds

Substituent Analysis

Key structural variations among analogues and their impacts:

Compound 3-Position 5-Position 6-Position 7-Amine Substituent Bioactivity Ref.
Target Phenyl Methyl Allyl Oxolan-2-ylmethyl Not reported
Compound 1 Phenyl Methyl Allyl Pyridin-2-ylmethyl Anti-Wolbachia
Compound 47 4-Fluorophenyl Phenyl 6-Methylpyridin-2-ylmethyl Anti-mycobacterial (MIC: 0.5 µg/mL)
Compound 48 4-Fluorophenyl Phenyl 6-Methoxypyridin-2-ylmethyl Anti-mycobacterial (MIC: 0.25 µg/mL)
Compound 39e 4-Methoxyphenyl Methyl Intermediate

Key Observations :

  • 3-Position : Fluorophenyl (e.g., compound 47) or methoxyphenyl (compound 39e) substituents improve target affinity or solubility compared to phenyl .
  • 7-Amine Group: Pyridinylmethyl substituents (e.g., compounds 1, 47–51) are prevalent in bioactive derivatives.
  • 6-Allyl vs. Methyl : Allyl groups (as in compound 1) may confer steric flexibility, while methyl substituents (compound 3 in ) enhance metabolic stability .

Physicochemical and Spectral Data

Property Target Compound Compound 1 Compound 47
Melting Point (°C) Not reported 158–160 177–180
1H NMR (δ) 8.35 (s, 1H) 8.35 (s, 1H)
HRMS (m/z) 409.1718 409.1718

Notes:

  • The oxolan-2-ylmethyl group would likely show distinct NMR signals (e.g., δ 3.5–4.0 for oxolane protons) compared to pyridinylmethyl analogues .
  • Allyl groups exhibit characteristic vinyl proton signals (δ 5.0–6.0) .

Biological Activity

The compound 5-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article delves into the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological evaluations, and structure-activity relationships.

Chemical Structure and Properties

The chemical formula of the compound is C16H18N4OC_{16}H_{18}N_{4}O, and it features a pyrazolo[1,5-a]pyrimidine core structure. The presence of substituents such as the oxolan group and phenyl ring contributes to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a series of synthesized compounds were evaluated for their effects on cancer cell lines such as MDA-MB-231 (breast cancer) using the MTT assay. While some derivatives showed promising results, specific data on This compound is limited. However, related compounds in the class exhibited growth inhibition in various cancer cell lines, suggesting a potential for further investigation into this compound's efficacy against tumors .

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-23110
Compound BMDA-MB45315
5-methyl-N-[...]TBDTBDTBD

Anti-inflammatory Potential

The pyrazolo[1,5-a]pyrimidine scaffold has also been associated with anti-inflammatory properties. Studies indicate that modifications to this scaffold can enhance its ability to inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes. The specific anti-inflammatory activity of This compound remains to be fully elucidated but could be inferred from the behavior of structurally similar compounds .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships is critical for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Variations in substituents at different positions on the core structure can significantly affect potency and selectivity towards specific biological targets.

Key Findings:

  • Substituent Effects : The introduction of alkyl groups or aromatic rings can enhance lipophilicity and improve cell membrane permeability.
  • Positioning of Functional Groups : The position of functional groups relative to the pyrazolo[1,5-a]pyrimidine core influences binding affinity to target enzymes or receptors.
  • Molecular Docking Studies : Computational studies have shown that certain derivatives exhibit favorable docking poses in active sites of target proteins like cathepsin K, indicating potential for enzyme inhibition .

Case Studies

A notable case study involved synthesizing a library of pyrazolo[1,5-a]pyrimidine derivatives and evaluating their anticancer activity through high-throughput screening methods. Although 5-methyl-N-[...] was not directly tested in this study, related compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines .

Q & A

Basic: What are the key steps in synthesizing 5-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine?

Methodological Answer:
The synthesis involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by functionalization at position 7. A typical protocol includes:

  • Cyclization : Refluxing precursors (e.g., substituted pyrazoles and pyrimidines) in pyridine or ethanol for 5–6 hours .
  • Functionalization : Introducing the oxolane-methyl group via nucleophilic substitution or coupling reactions. For example, reacting with (oxolan-2-yl)methylamine under controlled pH and temperature .
  • Purification : Isolation via crystallization (e.g., using ethanol or dioxane) and characterization via NMR, MS, and elemental analysis to confirm structure and purity .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons appear at δ 7.2–8.5 ppm, while allyl protons resonate at δ 5.0–6.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks matching theoretical values) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are verified (e.g., C: ~62–69%, N: ~24–25%) .
  • Melting Point : Consistency with literature values (e.g., 221–268°C for related pyrazolo[1,5-a]pyrimidines) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Optimization strategies include:

  • Catalysts : Using Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol or dioxane aids crystallization .
  • Temperature Control : Gradual heating during cyclization (e.g., 80–100°C) minimizes side reactions .
  • Purification Techniques : Column chromatography or repeated recrystallization to remove byproducts .
    Contradictions in yield (e.g., 62–77% in similar syntheses) suggest substrate-specific adjustments are critical .

Advanced: How to resolve contradictions in spectroscopic data for structural validation?

Methodological Answer:
Address discrepancies using:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., allyl vs. aromatic protons) and confirm connectivity .
  • Isotopic Labeling : Track functional group incorporation (e.g., ¹⁵N-labeled amines for MS/MS fragmentation studies) .
  • Comparative Analysis : Cross-check with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups) to identify anomalous peaks .
  • Impurity Profiling : Use HPLC-MS to detect trace byproducts affecting spectral clarity .

Advanced: What methodologies evaluate the compound’s enzyme inhibition potential?

Methodological Answer:
Biological evaluation involves:

  • Kinase Assays : Measure IC₅₀ values against targets like CDK9 using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
  • Molecular Docking : Simulate binding interactions (e.g., trifluoromethyl groups enhancing hydrophobic contacts in kinase pockets) .
  • Cell-Based Studies : Assess antiproliferative effects on cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC₅₀ values <10 µM indicating high potency .

Advanced: How to design analogs with enhanced bioactivity?

Methodological Answer:
Rational design strategies include:

  • Positional Modifications : Replace the oxolane-methyl group with morpholine or piperazine moieties to improve solubility .
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance enzyme binding .
  • Hybrid Scaffolds : Fuse with benzofuran or thiadiazolo rings to exploit synergistic pharmacological effects .
  • QSAR Modeling : Correlate substituent electronegativity or steric bulk with activity trends to prioritize synthetic targets .

Advanced: What computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:
Leverage:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for cyclization or substitution reactions .
  • Reaction Path Search Software (e.g., GRRM) : Identify low-energy pathways for functionalization at position 7 .
  • Machine Learning : Train models on pyrazolo[1,5-a]pyrimidine reaction datasets to predict optimal solvents or catalysts .

Advanced: How to assess the compound’s stability under physiological conditions?

Methodological Answer:
Stability studies involve:

  • pH-Dependent Degradation : Incubate in buffers (pH 1–9) and monitor decomposition via HPLC .
  • Metabolic Stability : Use liver microsomes to measure half-life (t½) and identify major metabolites via LC-MS/MS .
  • Photostability : Expose to UV light (e.g., 254 nm) and track degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
5-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.